P-P-dThd.Na+

Description

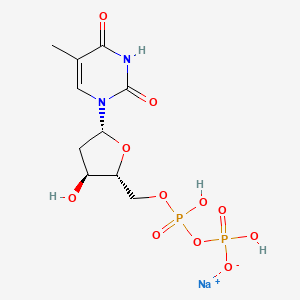

P-P-dThd.Na + (sodium bisphosphorylated thymidine) is a synthetic nucleoside analogue where two phosphate groups are attached to the 5'-hydroxyl group of deoxythymidine (dThd), stabilized by sodium counterions. Such compounds are often investigated for their:

- Biochemical stability: Enhanced resistance to enzymatic degradation compared to monophosphate derivatives.

Properties

Molecular Formula |

C10H15N2NaO11P2 |

|---|---|

Molecular Weight |

424.17 g/mol |

IUPAC Name |

sodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N2O11P2.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 |

InChI Key |

VBCWPANBXJKEMI-HNPMAXIBSA-M |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of P-P-dThd.Na+ involves the electrospray ionization (ESI) of thymidine. In this process, thymidine is dissolved in a suitable solvent and subjected to ESI, which results in the formation of sodium cationized thymidine. The reaction conditions typically involve the use of a mass spectrometer to generate and analyze the ionized species .

Industrial Production Methods

While the industrial production methods for P-P-dThdThis process is primarily used in research settings rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

P-P-dThd.Na+ undergoes various types of chemical reactions, including:

Coordination Reactions: The sodium cation coordinates with the oxygen atoms in the thymidine molecule, forming stable complexes.

Tautomerization: Sodium cationization can facilitate the tautomerization of thymidine, leading to the formation of different tautomers.

Common Reagents and Conditions

The common reagents used in the preparation and analysis of P-P-dThd.Na+ include solvents like methanol or water, and sodium salts for cationization. The conditions typically involve the use of mass spectrometry for ionization and analysis .

Major Products Formed

The major product formed from the sodium cationization of thymidine is the P-P-dThd.Na+ complex, which exhibits a strong preference for the canonical form of the thymine nucleobase .

Scientific Research Applications

P-P-dThd.Na+ has several scientific research applications, including:

Structural Studies: The compound is used to study the conformations of nucleosides and their interactions with metal cations.

Mass Spectrometry: It is utilized in mass spectrometry experiments to investigate the stability and fragmentation patterns of nucleoside complexes.

Biomolecular Research: P-P-dThd.Na+ is employed in research related to DNA and RNA structures, providing insights into the behavior of nucleosides under different conditions.

Mechanism of Action

The mechanism of action of P-P-dThd.Na+ involves the coordination of the sodium cation with the oxygen atoms in the thymidine molecule. This coordination stabilizes the nucleoside and influences its conformation. The molecular targets include the oxygen atoms in the thymine and deoxyribose moieties, which participate in the coordination with the sodium cation .

Comparison with Similar Compounds

Key Findings :

- Enhanced Solubility: The bisphosphate group in P-P-dThd.Na + improves aqueous solubility compared to monophosphate derivatives, facilitating intravenous administration .

- Stability : The additional phosphate group may sterically hinder phosphatase activity, increasing metabolic stability .

- Potency: Lower IC₅₀ values suggest superior cytotoxicity in cancer models compared to AZT and monophosphate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.